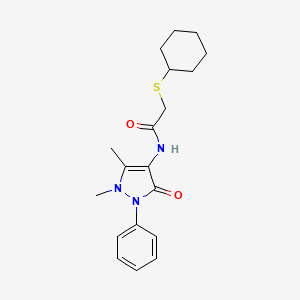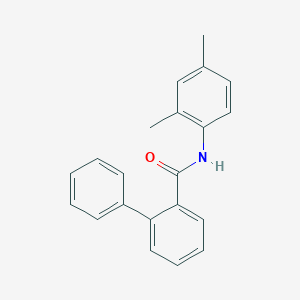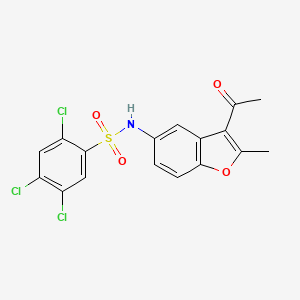![molecular formula C27H23NO6 B3633239 N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3633239.png)
N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Overview
Description
N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a benzodioxole ring and a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzodioxole ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the chromenyl moiety: The chromenyl structure can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling of the benzodioxole and chromenyl moieties: This step involves the formation of an ether linkage between the benzodioxole and chromenyl structures using a suitable base and solvent.
Formation of the acetamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N1-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The benzodioxole and chromenyl moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: Unique due to its combined benzodioxole and chromenyl structures.
N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]thioacetamide: Similar structure but with a thioacetamide group instead of an acetamide group.
N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of N1-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-17-21-9-8-20(13-24(21)34-27(30)22(17)11-18-5-3-2-4-6-18)31-15-26(29)28-14-19-7-10-23-25(12-19)33-16-32-23/h2-10,12-13H,11,14-16H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUIFVCFSGSRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B3633168.png)
![5-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3633175.png)


![2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B3633226.png)

![2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide](/img/structure/B3633236.png)
![(Z)-2-METHYL-3-PHENYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-2-PROPENAMIDE](/img/structure/B3633244.png)
![4-(benzyloxy)phenyl 3-[(4-nitrophenyl)thio]propanoate](/img/structure/B3633246.png)
![methyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3633248.png)
![(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3633255.png)
![methyl (4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate](/img/structure/B3633261.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3633269.png)
![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3633273.png)
